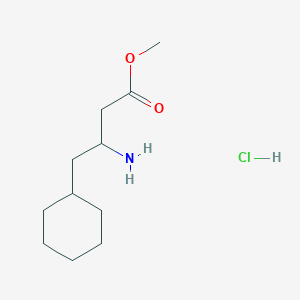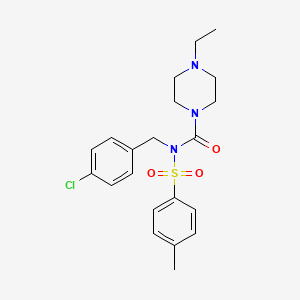
3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 .
Synthesis Analysis
A series of amino acid methyl ester hydrochlorides, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular structure of “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” is represented by the formula C11H22ClNO2 .Chemical Reactions Analysis
Esters, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, can undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . They can also be converted into primary, secondary, and tertiary amides by an aminolysis reaction with ammonia, primary amine, and a secondary amine respectively .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique
Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids
This research discusses compounds with high pharmacological activity found among β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid. These compounds demonstrate potential as nootropic agents and myorelaxants. The synthesis of 3,4-disubstituted aminobutyric acids, including hydrochlorides, is explored, highlighting the synthesis methods and their advantages (Vasil'eva et al., 2016).
Thermosensitive Properties of Phosphazene Derivatives
This study synthesizes phosphazene derivatives with amino acid esters. It explores the thermosensitive properties of these compounds in biomedical applications. The compounds demonstrated degradation into harmless products, like amino acids, under specific conditions. This research is significant for developing new biomedical materials (Uslu et al., 2017).
Synthesis of Amino Acid Methyl Esters
A method for preparing amino acid methyl ester hydrochlorides, which may include compounds similar to 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride, is detailed. This method is compatible with a range of amino acids, offering a versatile approach to synthesizing these compounds (Li & Sha, 2008).
Gas Chromatography–Mass Spectrometry of Amino Acid Methyl Esters
This research presents a method for determining amino acid methyl esters using gas chromatography–mass spectrometry. It demonstrates the potential of cycloalkylcarbonyl derivatives in identifying and analyzing amino acid esters, which may include derivatives similar to 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride (Zaikin & Luzhnov, 2002).
Ring-Closing Metathesis-Based Synthesis
This study discusses the diastereoselective synthesis of a functionalized cyclohexene skeleton, utilizing methodologies like ring-closing metathesis. This research contributes to the understanding of synthesizing complex cyclic compounds, which may relate to the synthesis of 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride (Cong & Yao, 2006).
Mécanisme D'action
The mechanism for the hydrolysis of esters, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, involves the ester taking a proton (a hydrogen ion) from the hydroxonium ion present in all solutions of acids in water . For the aminolysis of esters, the first step involves a nucleophilic addition of the amine to the carbonyl .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-amino-4-cyclohexylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCUBIANLEPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1CCCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2362531.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)
![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)
![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)
![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

![3-{[2-(4-Methoxyphenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}benzonitrile](/img/structure/B2362546.png)


![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)
